(-)-Terpinen-4-ol

Overview

Description

(-)-Terpinen-4-ol is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including tea tree oil. It is known for its antimicrobial and anti-inflammatory properties, making it a valuable compound in both traditional and modern medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Terpinen-4-ol can be synthesized through several methods, including the hydrogenation of terpinenes and the hydration of terpinolene. One common synthetic route involves the catalytic hydrogenation of gamma-terpinene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.

Industrial Production Methods: Industrially, this compound is often extracted from natural sources such as tea tree oil through steam distillation. The essential oil is then subjected to fractional distillation to isolate this compound. This method is preferred due to its cost-effectiveness and the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-Terpinen-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of terpinene-4-one.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of terpinene.

Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, producing halogenated derivatives of this compound.

Major Products Formed:

Oxidation: Terpinene-4-one

Reduction: Terpinene

Substitution: Halogenated derivatives

Scientific Research Applications

(-)-Terpinen-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: Its antimicrobial properties make it a subject of study in microbiology for developing new antibacterial and antifungal agents.

Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the formulation of personal care products, such as antiseptic creams and lotions, due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (-)-Terpinen-4-ol involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of bacterial and fungal cells, increasing membrane permeability and causing leakage of cellular contents. This action is facilitated by its lipophilic nature, allowing it to integrate into the lipid bilayer effectively.

Comparison with Similar Compounds

Terpinene: A related monoterpene with similar antimicrobial properties but differing in its chemical structure and reactivity.

Terpinolene: Another monoterpene with a similar structure but different functional groups, leading to variations in its chemical behavior and applications.

Alpha-Terpineol: A structural isomer of (-)-Terpinen-4-ol with similar antimicrobial properties but different physical and chemical properties.

Uniqueness: this compound is unique due to its specific hydroxyl group position, which contributes to its distinct antimicrobial and anti-inflammatory properties. Its ability to disrupt microbial cell membranes more effectively than its isomers makes it particularly valuable in medical and industrial applications.

Biological Activity

(-)-Terpinen-4-ol is a monoterpene alcohol primarily found in the essential oil of Melaleuca alternifolia (tea tree oil) and is recognized for its diverse biological activities. This article provides a comprehensive overview of its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against pathogenic bacteria. A study demonstrated its ability to inhibit biofilm formation by Staphylococcus aureus, with over 80% inhibition at subinhibitory concentrations. The compound was more effective in preventing biofilm formation than in disrupting established biofilms, indicating its potential as a preventive measure against bacterial infections .

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | % Biofilm Inhibition at 0.5 MIC |

|---|---|---|

| Staphylococcus aureus | 0.3 mg/mL | >80% |

| Escherichia coli | 0.6 mg/mL | Not reported |

| Bacillus subtilis | 0.6 mg/mL | Not reported |

Anticancer Properties

Research indicates that this compound possesses potent anticancer effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. In vitro studies showed that it induces apoptosis through the mitochondrial pathway, characterized by increased levels of p53 and alterations in the Bax/Bcl-2 ratio. The compound demonstrated a dose-dependent cytotoxic effect on A549 and CL1-0 cell lines, with significant morphological changes indicative of apoptosis at higher concentrations .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 Concentration (%) | Mechanism of Action |

|---|---|---|

| A549 | 0.052 | Caspase activation, p53 elevation |

| CL1-0 | 0.046 | Mitochondrial membrane potential loss |

| Colorectal Cancer | 0.005 - 0.1 | Synergistic with chemotherapy agents |

In combination with other chemotherapeutic agents, terpinen-4-ol has shown enhanced efficacy, achieving up to 91% growth inhibition when used alongside fluorouracil .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α in macrophages. Its inhibitory concentration was found to be under 800 µg/mL, demonstrating significant potential for treating inflammatory conditions .

Table 3: Inhibition of TNF-α Production by this compound

| Treatment Concentration (µg/mL) | TNF-α Production (%) |

|---|---|

| 200 | 40% |

| 400 | 60% |

| 800 | >80% |

Properties

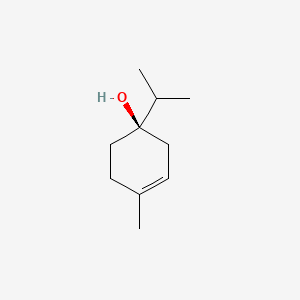

IUPAC Name |

(1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@](CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033857 | |

| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20126-76-5 | |

| Record name | (-)-Terpinen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20126-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Terpineol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020126765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Terpinen-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERPINEOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VI196VS5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.